(R)-4-Cyclohexyl-oxazolidin-2-one (R)-4-Cyclohexyl-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14239546
InChI: InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)/t8-/m0/s1
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

(R)-4-Cyclohexyl-oxazolidin-2-one

CAS No.:

Cat. No.: VC14239546

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Cyclohexyl-oxazolidin-2-one -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name (4R)-4-cyclohexyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11)/t8-/m0/s1
Standard InChI Key WKYOXJLSXQKOJJ-QMMMGPOBSA-N
Isomeric SMILES C1CCC(CC1)[C@@H]2COC(=O)N2
Canonical SMILES C1CCC(CC1)C2COC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an oxazolidin-2-one ring (C₃H₅NO₂) fused with a cyclohexyl group at the 4-position. The stereochemistry at the 2-position (R-configuration) confers chirality, which is critical for its biological activity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₅NO₂ ,
Molecular Weight169.22 g/mol ,
Melting Point118–121°C,
Boiling Point407.0 ± 25.0°C (at 760 mmHg)
Density1.2 ± 0.1 g/cm³ ,
Optical Rotation ([α]₂₀ᴰ)–78.2° (c = 0.21, CHCl₃)

The cyclohexyl group enhances lipophilicity (C log P = 3.92) , influencing membrane permeability and metabolic stability.

Spectroscopic Characterization

  • NMR: The ¹H-NMR spectrum exhibits characteristic signals for the cyclohexyl protons (δ 1.2–1.8 ppm) and oxazolidinone ring protons (δ 3.5–4.5 ppm) .

  • IR: Stretching vibrations at 1750 cm⁻¹ (C=O) and 1680 cm⁻¹ (C–N) confirm the oxazolidinone framework.

Synthetic Methodologies

Carbamate-Catalyzed Cyclization

A patented route involves reacting cyclohexylamine with a 2-hydroxycarboxylic acid ester (e.g., ethyl glycolate) in the presence of a carbamate catalyst . Key conditions:

  • Catalyst: Potassium carbonate or triethylamine .

  • Temperature: 80–250°C .

  • Yield: 85–95% .

This method avoids hazardous isocyanates, improving safety profiles compared to earlier syntheses .

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the reaction between cyclohexyl isocyanate and ethanolamine, achieving 92% yield with reduced side products.

Chiral Resolution

Enantiomerically pure (R)-isomers are obtained via enzymatic resolution using lipases or chemical methods employing L-tartaric acid derivatives .

Biological Activity and Mechanisms

Antibacterial Action

(R)-4-Cyclohexyl-oxazolidin-2-one inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, disrupting peptide bond formation. Comparative activity against Gram-positive pathogens:

OrganismMIC (µg/mL)Reference
Staphylococcus aureus2–4
Enterococcus faecalis4–8

Immunomodulatory Effects

Structural analogs act as CCR5 antagonists, inhibiting HIV-1 entry (IC₅₀ = 5.6 nM in fusion assays) . Modifications to the cyclohexyl group modulate selectivity for chemokine receptors .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

  • Human Liver Microsomes: 36% remaining after 15 min .

  • CYP3A4 Inhibition: IC₅₀ > 30 µM, indicating low drug–drug interaction risk .

Solubility and Formulation

  • Aqueous Solubility: 2.7 µg/mL at pH 6.8 .

  • Lipid-Based Formulations: Nanoemulsions improve oral bioavailability by 3-fold in rodent models.

Industrial and Research Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in Evans aldol reactions, enabling enantioselective C–C bond formation.

Polymer Chemistry

Oxazolidinone monomers derived from (R)-4-cyclohexyl derivatives yield polyurethanes with enhanced thermal stability (Tₘ = 215°C).

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